BenchChemオンラインストアへようこそ!

N'-Hydroxy-2-morpholinobenzimidamide

Metalloenzyme inhibition Zinc chelation HDAC

N'-Hydroxy-2-morpholinobenzimidamide (CAS 1021243-96-8) is an ortho-morpholine aromatic amidoxime with the essential –C(=N)–N(OH)– group enabling Zn²⁺/transition-metal chelation—absent in non-hydroxylated 2-morpholinobenzimidamide (CAS 1021244-23-4). Key applications: metalloenzyme inhibitor design as a hydroxamate bioisostere, mARC-mediated prodrug metabolism studies, and 1,2,4-oxadiazole synthesis. The N-hydroxylation shifts pKa from ~12–13 to ~5–6, altering physiological ionization and membrane permeability. Specify the hydroxylated amidoxime; non-hydroxylated analogs lack the metal-chelating pharmacophore critical for research utility.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B13076753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxy-2-morpholinobenzimidamide
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2C(=NO)N
InChIInChI=1S/C11H15N3O2/c12-11(13-15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4,15H,5-8H2,(H2,12,13)
InChIKeyLBBBIGNTYNFIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxy-2-morpholinobenzimidamide (CAS 1021243-96-8): Structural Identity and Compound Class Positioning for Procurement Decisions


N'-Hydroxy-2-morpholinobenzimidamide (CAS 1021243-96-8; synonym: N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide) is an ortho-morpholine-substituted aromatic amidoxime with molecular formula C₁₁H₁₅N₃O₂ and molecular weight 221.26 g·mol⁻¹ [1]. The compound belongs to the N-hydroxyamidine (amidoxime) class, characterized by the –C(=N)–N(OH)– functional group, which distinguishes it structurally from both simple benzamidines and hydroxamic acids [2]. The amidoxime moiety confers metal-chelating capability—particularly toward Zn²⁺ and other transition-metal ions—and is recognized as a bioisostere of the hydroxamate pharmacophore, enabling engagement with metalloenzyme active sites [3]. The ortho-morpholine substituent further modulates electronic character at the aromatic core and contributes additional hydrogen-bond acceptor capacity, yielding a topological polar surface area of 71.1 Ų [1].

Why 2-Morpholinobenzimidamide or 4-Morpholinobenzimidamide Cannot Substitute for N'-Hydroxy-2-morpholinobenzimidamide in Research Applications


The N'-hydroxylated benzimidamide scaffold (amidoxime) is not functionally interchangeable with its non-hydroxylated benzimidamide congeners. The –N(OH)– group is the sine qua non for metal-chelation-based enzyme inhibition: amidoximes chelate catalytic Zn²⁺ ions in metalloenzyme active sites, a property entirely absent in simple benzamidines such as 2-morpholinobenzimidamide (CAS 1021244-23-4, C₁₁H₁₅N₃O, MW 205.26) and 4-morpholinobenzimidamide (CAS 1019575-98-4) [1]. Furthermore, the N-hydroxylation converts the strongly basic amidine (pKa ~12–13) into a much less basic amidoxime (pKa ~5–6 for the oxime OH), dramatically altering ionization state at physiological pH, membrane permeability, and oral absorption potential—a prodrug strategy validated across multiple drug classes [2]. Users who procure a non-hydroxylated analog will lose both the metal-chelating pharmacophore and the modulated physicochemical profile that define this compound's research utility.

Quantitative Differentiation Evidence for N'-Hydroxy-2-morpholinobenzimidamide Versus Closest Analogs and In-Class Candidates


Metal-Chelation Capability: Amidoxime vs. Non-Hydroxylated Benzimidamide

The amidoxime functional group (–C(=N)–N(OH)–) present in N'-Hydroxy-2-morpholinobenzimidamide acts as a bidentate metal-chelating ligand capable of coordinating Zn²⁺ and other transition-metal ions through the oxime oxygen and imine nitrogen atoms. This property is structurally precluded in non-hydroxylated benzimidamides such as 2-morpholinobenzimidamide (CAS 1021244-23-4) and 4-morpholinobenzimidamide (CAS 1019575-98-4), which lack the N-hydroxy donor atom [1]. The amidoxime class has been explicitly validated as a hydroxamate bioisostere for metalloenzyme inhibition, with the chelation geometry forming a stable five-membered ring with the metal center [2].

Metalloenzyme inhibition Zinc chelation HDAC Amidoxime pharmacophore

Amidoxime Prodrug Advantage: Basicity Modulation and Oral Bioavailability Potential vs. Parent Amidine

The N-hydroxylation of benzamidines to amidoximes is a well-established prodrug strategy that converts strongly basic amidines (pKa ~12–13, permanently protonated at physiological pH) into weakly basic amidoximes (oxime pKa ~5–6, largely neutral at pH 7.4). This pKa shift of approximately 6–8 log units dramatically improves membrane permeability and gastrointestinal absorption—a principle validated with ximelagatran, pentamidine, and other amidine-based drug candidates [1]. The non-hydroxylated comparator 2-morpholinobenzimidamide, as a free benzamidine, would be expected to exist predominantly in the protonated, poorly membrane-permeable form at physiological pH, limiting oral bioavailability [2]. The amidoxime functionality in N'-Hydroxy-2-morpholinobenzimidamide is recognized as a substrate for the mitochondrial amidoxime reducing component (mARC) enzyme system, enabling bioreductive conversion to the active amidine in vivo [3].

Prodrug design Oral bioavailability Amidoxime reductase mARC Drug metabolism

HDAC Inhibitory Activity: Amidoxime Class Demonstrates Submicromolar Potency with Enhancement Over Hydroxamates

Jiao et al. (2016) demonstrated that a designed series of aromatic amidoximes—compounds sharing the core –C(=N)–N(OH)– pharmacophore with N'-Hydroxy-2-morpholinobenzimidamide—exhibited submicromolar HDAC inhibitory activity with noteworthy enhancement compared to the corresponding hydroxamate series [1]. The amidoxime group was confirmed as an effective zinc-binding group (ZBG) capable of chelating the catalytic Zn²⁺ ion in HDAC active sites, a binding mode unavailable to non-hydroxylated benzamidines [1]. In cell-based assays, the amidoximes arrested HCT116 (colorectal carcinoma) and A549 (lung carcinoma) cells in G2/M phase and induced cell death, providing proof-of-concept for amidoximes as epigenetic drug candidates [1]. The ortho-morpholine substituent present in N'-Hydroxy-2-morpholinobenzimidamide offers additional hydrogen-bond acceptor capacity (morpholine oxygen) that may further modulate HDAC isoform selectivity compared to simpler amidoxime scaffolds [2].

HDAC inhibition Cancer epigenetics Amidoxime SAR Zinc-binding group

Anti-Proliferative Activity of 2-Morpholino-N-Hydroxybenzamide Scaffold: Cross-Study Evidence from Closely Related Hydroxamic Acid Series

Rees et al. (2021) investigated 2-morpholino-N-hydroxybenzamides—compounds sharing the ortho-morpholine-phenyl-N-hydroxy scaffold with N'-Hydroxy-2-morpholinobenzimidamide but differing in the functional group (hydroxamic acid –CO–N(OH)– vs. amidoxime –C(=N)–N(OH)–). The most potent hydroxamic acid analogs (compounds 9e, 9h, 9i) demonstrated IC50 values of 2.91 ± 1.2, 3.16 ± 1.4, and 3.25 ± 1.0 µM respectively in MDA-MB-231 breast cancer cells, and 4.87 ± 1.4, 5.10 ± 1.3, and 5.8 ± 1.2 µM in HCT-116 colorectal cancer cells [1]. These activities were described as 'far greater than D609 and previous 2-morpholinobenzoic acids'—D609 being the historical literature standard for PC-PLC inhibition [1]. The N-hydroxy motif was identified as critical for strengthened Zn²⁺ chelation at the PC-PLC active site [1]. While these data are for hydroxamic acid analogs rather than the amidoxime itself, the shared ortho-morpholine-aryl-N-hydroxy architecture and identical Zn²⁺-chelating rationale support anti-proliferative activity as a class-conserved property of this scaffold type [2].

Anticancer PC-PLC inhibition Breast cancer Colorectal cancer Hydroxamic acid

Physicochemical Differentiation: Ortho-Morpholine Amidoxime vs. Para-Morpholine and Non-Hydroxylated Regioisomers

N'-Hydroxy-2-morpholinobenzimidamide (ortho-substituted, N-hydroxylated) is differentiated from its closest commercially available regioisomer 4-morpholinobenzimidamide (CAS 1019575-98-4) by both the position of the morpholine substituent and the presence of the N-hydroxy group. The ortho-morpholine placement creates a distinct chelating geometry in which the morpholine oxygen can participate as a secondary coordination site alongside the amidoxime moiety, forming a potential tridentate (O,N,O) or pseudo-tetradentate binding pocket for metal ions that is geometrically impossible for the para-substituted isomer [1]. The N-hydroxy group increases the hydrogen-bond donor count from 1 (in 2-morpholinobenzimidamide) to 2, and hydrogen-bond acceptor count from 3 to 4, resulting in a topological polar surface area (TPSA) of 71.1 Ų [2]. The E/Z geometrical isomerism inherent to the amidoxime C=N bond introduces an additional stereochemical dimension absent in both non-hydroxylated benzamidines and hydroxamic acids, which may influence target-binding pose and selectivity [3].

Regioisomer comparison Topological polar surface area Hydrogen bonding Ligand efficiency

Optimal Research and Industrial Application Scenarios for N'-Hydroxy-2-morpholinobenzimidamide Based on Differentiation Evidence


Metalloenzyme Inhibitor Development (HDAC, PC-PLC, or Matrix Metalloproteinase Programs)

The amidoxime zinc-binding group in N'-Hydroxy-2-morpholinobenzimidamide provides a validated hydroxamate bioisostere for metalloenzyme inhibitor design. As demonstrated by Jiao et al. (2016), amidoximes achieve submicromolar HDAC inhibition with enhancement over hydroxamates [1], while the related 2-morpholino-N-hydroxybenzamide scaffold shows single-digit micromolar anti-proliferative activity in breast and colorectal cancer models via PC-PLC inhibition [2]. The ortho-morpholine substituent offers additional hydrogen-bond acceptor capacity that may enhance isoform selectivity. This compound is appropriate as a starting scaffold or reference standard for medicinal chemistry programs targeting zinc-dependent enzymes, where non-hydroxylated benzamidines would lack the essential metal-chelating pharmacophore.

Amidoxime Prodrug Design and Drug Metabolism Studies (mARC/N-Reductive Enzyme Systems)

The amidoxime functional group is a well-characterized prodrug motif that undergoes bioreductive activation by the mitochondrial amidoxime reducing component (mARC) enzyme system to liberate the parent amidine in vivo [3]. N'-Hydroxy-2-morpholinobenzimidamide, with its aromatic amidoxime core, serves as a suitable probe substrate for studying mARC-mediated N-reductive metabolism, cytochrome b₅/cytochrome b₅ reductase coupling, and species-dependent metabolic activation. The ortho-morpholine group provides a convenient handle for analytical detection (LC-MS/MS). Procurement of a non-hydroxylated benzamidine would bypass the reductive activation step, making it unsuitable for prodrug metabolism investigations.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The amidoxime moiety forms stable five-membered chelate rings with transition-metal ions including Zn²⁺, Cu²⁺, Ni²⁺, and Fe³⁺ [4]. N'-Hydroxy-2-morpholinobenzimidamide offers a bidentate (amidoxime) or potentially tridentate (amidoxime + morpholine oxygen) coordination mode depending on metal geometry, which is structurally distinct from simple benzamidoxime (no morpholine) and non-hydroxylated morpholinobenzimidamides (no chelation). This compound is appropriate for synthesizing metal complexes with tailored coordination spheres for catalysis, sensing, or MOF construction. The ortho-substitution pattern creates steric constraints around the metal center that differ from para-substituted analogs.

Heterocyclic Synthesis: 1,2,4-Oxadiazole Building Block

Amidoximes are established precursors for 1,2,4-oxadiazole synthesis via O-acylation followed by cyclodehydration [4]. N'-Hydroxy-2-morpholinobenzimidamide provides a morpholine-decorated aromatic amidoxime that can be converted to 3-(2-morpholinophenyl)-1,2,4-oxadiazoles—a scaffold with demonstrated biological activity in kinase inhibition, GPCR modulation, and antimicrobial programs. The ortho-morpholine substitution directs the oxadiazole ring into a distinct conformational space compared to para- or meta-substituted analogs, potentially yielding differentiated biological profiles in screening libraries.

Quote Request

Request a Quote for N'-Hydroxy-2-morpholinobenzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.